2-Chloro-6-methoxyquinazolin-4(3H)-one is a heterocyclic aromatic compound with significant applications in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 210.62 g/mol. The compound features a quinazoline core structure, characterized by a chlorine atom at the 2-position, a methoxy group at the 6-position, and a carbonyl group at the 4-position. This unique substitution pattern imparts distinct chemical properties and biological activities, making it a valuable compound in various research fields.
This compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its synthesis, properties, and applications.
2-Chloro-6-methoxyquinazolin-4(3H)-one is classified as a quinazolinone, which is a type of heterocyclic compound known for its diverse biological activities. Quinazolinones are often studied for their potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.
The synthesis of 2-Chloro-6-methoxyquinazolin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.
The reaction conditions are crucial for optimizing yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability of the production process.
The molecular structure of 2-Chloro-6-methoxyquinazolin-4(3H)-one can be represented using various chemical notations:
InChI=1S/C9H7ClN2O2/c1-14-5-2-3-7-6(4-5)8(13)12-9(10)11-7/h2-4H,1H3,(H,11,12,13)
COC1=CC2=C(C=C1)N=C(NC2=O)Cl
These representations provide insights into the connectivity of atoms within the molecule.
The compound's structural features include:
2-Chloro-6-methoxyquinazolin-4(3H)-one participates in several types of chemical reactions:
The reactivity of this compound allows it to serve as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
The mechanism of action for 2-Chloro-6-methoxyquinazolin-4(3H)-one primarily revolves around its interactions with biological targets:
Research indicates that derivatives of quinazolinones exhibit significant biological activity against various cancer cell lines, supporting their role as potential therapeutic agents.
Key physical properties include:
Chemical properties include:
Relevant data regarding spectral properties (NMR, IR) are often provided in detailed studies to characterize the compound further.
2-Chloro-6-methoxyquinazolin-4(3H)-one has diverse applications in scientific research:
Fragment-based combinatorial screening (FBCS) represents a strategic approach for developing pharmacologically active quinazolinones. This methodology involves screening low-molecular-weight fragments (<300 Da) against biological targets, followed by systematic optimization through fragment merging, linking, or growing. For quinazolinone derivatives like 2-chloro-6-methoxyquinazolin-4(3H)-one, FBCS enables the identification of core structural motifs with enhanced binding affinity and selectivity. Research demonstrates that quinazolin-4(3H)-one serves as a privileged scaffold in drug discovery due to its RNA-binding capabilities and favorable physicochemical properties, including moderate lipophilicity (LogP ≈ 2.5) and blood-brain barrier permeability [1] [8].
In practice, FBCS begins with screening fragment libraries against target proteins or RNA structures using biophysical techniques like NMR spectroscopy. For example, studies targeting poly(ADP-ribose) polymerase-1 (PARP1) and bromodomain-containing protein 4 (BRD4) identified quinazolinone fragments with micromolar enzymatic potencies. Subsequent optimization involved three rounds of structural modifications: (1) introduction of halogen substituents at position 6 to enhance RNA binding affinity; (2) incorporation of lipophilic alkoxy groups at position 7 to improve cellular penetration; and (3) chloro-substitution at position 2 to enable further nucleophilic displacements. This iterative process yielded compound 19d (ADTL-BPI1901), which exhibited dual inhibitory activity and in vivo efficacy against BRCA1/2 wild-type breast cancer models [1] [3].
Table 1: Fragment Optimization Rounds for Quinazolinone Derivatives
Optimization Round | Structural Modification | Biological Outcome |
---|---|---|
Initial fragment | Unsubstituted quinazolin-4(3H)-one | Weak binding (Kd > 500 μM) |
Round 1 | 6-Methoxy substitution | 8-fold affinity improvement |
Round 2 | 7-Ethoxy substitution | Enhanced cellular uptake |
Round 3 | 2-Chloro substitution | Enables synthetic diversification |
Copper-catalyzed alkyne-azide cycloaddition/ring cleavage (CuAAC/RC) reactions provide a versatile route to functionalized quinazolinones under mild, oxidant-free conditions. This three-component reaction involves 2-aminobenzamides, sulfonyl azides, and terminal alkynes, with Cu(I) catalysts (e.g., CuI, 10 mol%) facilitating the formation of N-sulfonylketenimine intermediates. These intermediates undergo tandem nucleophilic additions and aromatization-driven sulfonyl group elimination to yield phenolic quinazolin-4(3H)-ones [7].
Key advantages of this methodology include:
Optimal conditions use acetonitrile as solvent with triethylamine base, achieving yields >85% for 6-methoxyquinazolinones. Notably, alkynes with phenolic hydroxyl groups undergo direct coupling without protection, underscoring the method’s utility for synthesizing biologically active analogs [7].
Table 2: Copper-Catalyzed Synthesis of 6-Substituted Quinazolinones
2-Aminobenzamide Substituent | Terminal Alkyne | Product | Yield (%) |
---|---|---|---|
6-Bromo | 3-Ethynylphenol | 3-(3-Hydroxybenzyl)-6-bromoquinazolinone | 92 |
6-Methyl | 4-Ethynylanisole | 6-Methyl-3-(4-methoxybenzyl)quinazolinone | 82 |
Unsubstituted | 3-Ethynylphenol | 3-(3-Hydroxybenzyl)quinazolinone | 89 |
The Dimroth rearrangement enables efficient one-pot construction of the quinazolinone core through thermally induced ring reorganization. This approach transforms 3-aminobenzothiazole or analogous heterocycles into 2-substituted quinazolin-4(3H)-ones via sequential ring opening and recyclization. For 6-methoxy derivatives, the reaction proceeds through:
The methodology offers significant advantages:
Microwave irradiation (120°C, 30 min) enhances rearrangement kinetics, improving yields from 65% (conventional) to 89% while reducing reaction times by 80% [4] .
Regioselective chlorination at the C2 position is critical for installing displaceable handles in quinazolinone scaffolds. Conventional methods employ POCl3 or SOCl2, but these suffer from over-chlorination and poor selectivity. Advanced strategies include:
Functional group modifications exploit the C2 chloro substituent as a synthetic linchpin:
Notably, alkoxy groups at C6 enhance electrophilicity at C2 by decreasing electron density at C2/N3 (Hammett σp = +0.12 for 6-methoxy), accelerating nucleophilic substitutions 3-fold versus unsubstituted analogs [5].
Traditional quinazolinone syntheses rely on stoichiometric oxidants (e.g., DDQ, KMnO4), generating hazardous waste and complicating phenolic derivative preparation. Green methodologies address these limitations through:
The CuAAC/ring cleavage reaction (Section 1.2) exemplifies oxidant-free synthesis, utilizing intrinsic aromatization energy to drive the reaction. This approach achieves E-factors of 5.2 (vs. 18.7 for DDQ-mediated routes) and avoids phenolic protection/deprotection sequences [7]. Solvent recycling further enhances sustainability, with acetonitrile recovery rates exceeding 90% via fractional distillation [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1